2-Amino-3-(3-bromophenyl)propanoic acid
Overview
Description
2-Amino-3-(3-bromophenyl)propanoic acid, also known as 3-Bromo-L-phenylalanine, is an organic compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . This compound is a derivative of phenylalanine, an essential amino acid, and features a bromine atom substituted at the meta position of the phenyl ring. It is typically found in the form of a powder and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-bromophenyl)propanoic acid can be achieved through several methods. One common approach involves the bromination of phenylalanine derivatives. For instance, the bromination of 3-phenylpropanoic acid using bromine in the presence of a catalyst can yield the desired product. Another method involves the use of a co-immobilized multienzyme system for the cofactor-driven cascade synthesis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents such as ethanol and water, and the process may involve recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(3-bromophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound, such as carboxylic acids.
Reduction Products: Dehalogenated phenylalanine derivatives.
Scientific Research Applications
2-Amino-3-(3-bromophenyl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-bromophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. As a derivative of phenylalanine, it can be incorporated into proteins, potentially altering their structure and function. The bromine atom’s presence can influence the compound’s reactivity and binding affinity to various enzymes and receptors .
Comparison with Similar Compounds
2-Amino-3-(4-bromophenyl)propanoic acid: Another brominated phenylalanine derivative with the bromine atom at the para position.
2-Amino-3-(2-bromophenyl)propanoic acid: A derivative with the bromine atom at the ortho position.
3-(3-Bromophenyl)propionic acid: A related compound lacking the amino group.
Uniqueness: 2-Amino-3-(3-bromophenyl)propanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The meta-bromine substitution provides distinct steric and electronic properties compared to its ortho and para counterparts, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
2-amino-3-(3-bromophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMOHOYNMWWBAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339142 | |
Record name | 2-amino-3-(3-bromophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30163-20-3 | |
Record name | 2-amino-3-(3-bromophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-(3-bromophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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